3-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
3-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate amine precursors under basic conditions.
Attachment of the Cyclohexene Moiety: The cyclohexene group can be introduced via a Friedel-Crafts acylation reaction using cyclohex-3-ene-1-carbonyl chloride.
Coupling with Pyridine: The final step involves the coupling of the azetidine-cyclohexene intermediate with a pyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
3-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxylic acid: Shares the cyclohexene moiety but lacks the azetidine and pyridine rings.
Methyl 3-cyclohexene-1-carboxylate: Similar structure but with a methyl ester group instead of the azetidine and pyridine rings.
Butyl 3-cyclohexene-1-carboxylate: Another ester derivative with a butyl group.
Uniqueness
3-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of three distinct structural motifs: the pyridine ring, the azetidine ring, and the cyclohexene moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(12-5-2-1-3-6-12)17-10-14(11-17)19-13-7-4-8-16-9-13/h1-2,4,7-9,12,14H,3,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOMWULWOIQPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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